3,3-Diphenyl-N-(prop-2-en-1-yl)prop-2-en-1-amine
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Overview
Description
3,3-Diphenyl-N-(prop-2-en-1-yl)prop-2-en-1-amine is an organic compound characterized by its unique structure, which includes two phenyl groups and an allyl amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diphenyl-N-(prop-2-en-1-yl)prop-2-en-1-amine typically involves the reaction of 3,3-diphenylprop-2-en-1-one with an appropriate amine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,3-Diphenyl-N-(prop-2-en-1-yl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted allyl amines.
Scientific Research Applications
3,3-Diphenyl-N-(prop-2-en-1-yl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3,3-Diphenyl-N-(prop-2-en-1-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1,3-Diphenyl-2-propene-1-one
- 1,3-Diphenyl-2-propanone
- 1,3-Diphenyl-3-(piperidin-1-yl)prop-2-en-1-one
Comparison: 3,3-Diphenyl-N-(prop-2-en-1-yl)prop-2-en-1-amine is unique due to its allyl amine moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
94696-71-6 |
---|---|
Molecular Formula |
C18H19N |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
3,3-diphenyl-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C18H19N/c1-2-14-19-15-13-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h2-13,19H,1,14-15H2 |
InChI Key |
PSTBPKGWICITQV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNCC=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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